5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-5-3-4-6-9(7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPXWYCMCDLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
This method involves the preparation of a substituted thiosemicarbazide followed by intramolecular cyclization under alkaline conditions. A representative pathway is outlined below:
Synthesis of 2-(2-Methylphenyl)hydrazinecarbothioamide :
Reacting 2-methylphenylhydrazine with methyl isothiocyanate in ethanol at reflux yields the thiosemicarbazide intermediate.
$$
\text{2-Methylphenylhydrazine} + \text{CH}_3\text{NCS} \xrightarrow{\text{Ethanol, Δ}} \text{2-(2-Methylphenyl)hydrazinecarbothioamide}
$$Base-Mediated Cyclization :
Treating the intermediate with aqueous sodium hydroxide (10%) at 80–90°C induces cyclization, forming the triazole ring.
$$
\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol}
$$
Key Parameters :
Condensation of Hydrazine Derivatives with Carbon Disulfide
An alternative route employs carbon disulfide (CS$$_2$$) to form the triazole-thiol core:
Reaction of 2-Methylphenylhydrazine with CS$$2$$ :
Heating 2-methylphenylhydrazine with CS$$2$$ in pyridine forms a dithiocarbazate intermediate.
$$
\text{2-Methylphenylhydrazine} + \text{CS}_2 \xrightarrow{\text{Pyridine, Δ}} \text{Dithiocarbazate}
$$Methylation and Cyclization :
Treating the dithiocarbazate with methyl iodide in alkaline medium generates the triazole-thiol.
$$
\text{Dithiocarbazate} + \text{CH}_3\text{I} \xrightarrow{\text{KOH}} \text{5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol}
$$
Optimization Notes :
Advanced Modifications and Catalytic Approaches
Recent studies have introduced catalytic systems to enhance efficiency:
Acid-Catalyzed Cyclization
Using p-toluenesulfonic acid (TsOH) in acetonitrile at room temperature accelerates cyclization of α,β-acetylenic aldimines, reducing reaction time to 2–3 hours:
$$
\text{Aldimine Intermediate} \xrightarrow{\text{TsOH, CH}_3\text{CN}} \text{Triazole-Thiol (85–91% yield)}
$$
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) shortens cyclization steps to 15–20 minutes, achieving yields comparable to conventional methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Thiosemicarbazide Cyclization | 65–75 | 4–6 hours | Moderate |
| CS$$_2$$ Condensation | 60–70 | 8–12 hours | High |
| Acid-Catalyzed Cyclization | 85–91 | 2–3 hours | Low |
| Microwave-Assisted | 70–80 | 15–20 minutes | Low |
Key Observations :
- Acid-catalyzed methods offer superior yields and shorter reaction times.
- Microwave synthesis is ideal for rapid small-scale production but requires specialized equipment.
Purification and Characterization
Purification :
Analytical Data :
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The thiol group in 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can react with alkyl halides or acyl chlorides to form thioethers or thioesters. For example:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | CH₃I | 3-(Methylthio)-5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole | Base (e.g., K₂CO₃), DMF |
| Acylation | Acetyl chloride | 3-(Acetylthio)-5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole | Pyridine, RT |
These reactions are common in sulfur-containing heterocycles .
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids under oxidative conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | 3,3'-Disulfide-bis(5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole) | Acidic or neutral |
| KMnO₄ | 3-Sulfonic acid derivative | Strongly acidic |
Metal Complexation
The sulfur and nitrogen atoms in the triazole ring can coordinate with transition metals, forming complexes. For example:
| Metal Salt | Complex Structure | Application Area |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | Catalysis or material science |
| Co(NO₃)₂ | [Co(L)(NO₃)₂] | Magnetic studies |
Such complexes are studied for their potential in catalysis or medicinal chemistry .
Electrophilic Substitution
The triazole ring may undergo nitration or sulfonation at the 5-position, though steric hindrance from the 2-methylphenyl group could limit reactivity.
Challenges and Research Gaps
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of hydrazone derivatives based on 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and tested their efficacy against human melanoma and breast cancer cell lines. The results demonstrated that certain derivatives showed selective cytotoxic effects, with some compounds inhibiting cancer cell migration and demonstrating potential as antimetastatic agents .
Antimicrobial Properties
Compounds containing the triazole ring have been explored for their antimicrobial properties. Studies have shown that 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits activity against various bacterial strains. This makes it a candidate for further development in treating infections caused by resistant bacteria .
Agricultural Applications
Fungicide Development
The triazole moiety is well-known for its fungicidal properties. Research has indicated that derivatives of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be developed into effective fungicides. These compounds inhibit the biosynthesis of ergosterol in fungi, which is crucial for fungal cell membrane integrity. This application is particularly relevant in agricultural practices where crop protection from fungal pathogens is essential .
Materials Science
Polymer Chemistry
The unique structure of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol allows it to be used as a building block in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials have potential applications in coatings and composites where durability and resistance to environmental degradation are required .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits flavin-containing monooxygenases (YUC enzymes) in auxin biosynthesis, a mechanism attributed to its structural similarity to methimazole .
Antimicrobial and Antioxidant Activity
- Antifungal Activity : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated antifungal efficacy, likely due to the methoxy group enhancing solubility and interaction with fungal cell membranes .
- Antioxidant Capacity : Triazole-3-thiols with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging in DPPH• and ABTS•⁺ assays. The target compound’s methyl groups may contribute similarly, though direct data are lacking .
Electrochemical Behavior
5-Benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol (TTA) undergoes irreversible oxidation at basic pH, forming disulfide bridges via an EC mechanism . The target compound’s thiol group is expected to exhibit analogous reactivity, but substituent differences (e.g., 2-methylphenyl vs. benzyl) may shift oxidation potentials or influence dimer stability.
Biological Activity
5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 497079-45-5) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
- Molecular Formula : C10H11N3S
- Molecular Weight : 205.28 g/mol
- CAS Number : 497079-45-5
Synthesis
The compound can be synthesized via various methods, including ultrasound-assisted techniques that enhance yield and reaction rates. For instance, the synthesis of N-substituted 1,2,4-triazole derivatives has been reported with significant yields (75–89%) using ultrasound radiation .
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. In a study evaluating several triazole derivatives against the HepG2 liver cancer cell line, the compound demonstrated notable anti-proliferative activity. The compound with two electron-donating methyl groups showed an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity compared to other tested compounds .
Table 1: Anticancer Activity of Triazole Derivatives Against HepG2 Cell Line
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.678 | Moderate |
| 6f | 20.345 | Moderate |
| 6e | 28.399 | Low |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups at specific positions on the aryl ring significantly enhances anti-proliferative activity .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown antimicrobial effects. A study on various triazole compounds indicated that they possess significant antibacterial and antifungal activities, although specific data for 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol remains limited .
Case Study 1: HepG2 Cell Line Evaluation
In a controlled study using the MTT assay to evaluate the cytotoxic effects of different triazole derivatives on HepG2 cells, it was found that compounds with methyl substitutions exhibited enhanced anti-proliferative effects. The findings suggest that modifications in the molecular structure can lead to improved therapeutic efficacy against liver cancer cells .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR study highlighted that compounds with electron-donating substituents at ortho and meta positions of the phenyl ring exhibited superior biological activity compared to those with electron-withdrawing groups. This insight is critical for guiding future drug design efforts involving triazole derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are optimal for high yield?
- The synthesis typically involves multi-step reactions starting with commercially available precursors such as substituted phenylhydrazines or thiosemicarbazides. Key steps include cyclization under acidic or basic conditions to form the triazole core, followed by thiolation. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid can yield thioacetic acid derivatives, which are further modified . Optimal conditions (e.g., reflux in ethanol, pH control) are critical to avoid side reactions and improve purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?
- A combination of elemental analysis , IR spectrophotometry , and ¹H/¹³C NMR spectroscopy is used to confirm structural integrity. Chromatographic methods (TLC, HPLC) verify purity, while LC-MS and high-resolution mass spectrometry (HRMS) provide molecular weight validation . For example, IR spectra show characteristic S-H stretches (~2550 cm⁻¹) and N-H vibrations in the triazole ring .
Q. How can solubility and stability be optimized for in vitro biological assays?
- Solubility is enhanced by synthesizing water-soluble salts (e.g., sodium or potassium salts of the thiol group) . Stability studies under varying pH and temperature conditions are conducted using UV-Vis spectroscopy and HPLC , with buffered solutions (pH 7.4) recommended for physiological relevance .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT calculations predict the biological activity and electronic properties of this compound?
- Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., bacterial enzymes or viral proteases) by analyzing ligand-receptor complementarity . DFT calculations (using Gaussian or ORCA) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites, guiding rational drug design . For instance, electron-withdrawing substituents on the phenyl ring may enhance electrophilic reactivity .
Q. What strategies can resolve contradictions in biological activity data across studies on triazole-3-thiol derivatives?
- Discrepancies often arise from variations in assay protocols (e.g., bacterial strains, inoculum size). Standardized minimum inhibitory concentration (MIC) assays and time-kill curve analyses improve reproducibility . Meta-analyses of published data using tools like PRISMA guidelines can identify confounding factors (e.g., solvent effects, incubation time) .
Q. How do structural modifications at specific positions of the triazole ring influence physicochemical properties and pharmacological activity?
- Substituents at the 4-position (e.g., methylphenyl groups) enhance lipophilicity, improving blood-brain barrier penetration, while thiol (-SH) modifications (e.g., alkylation) alter redox activity and metal chelation potential . For example, S-alkylation reduces thiol reactivity but increases metabolic stability . QSAR models correlate substituent electronic parameters (Hammett constants) with antimicrobial potency .
Q. What are the best practices for designing structure-activity relationship (SAR) studies to optimize antimicrobial efficacy?
- Systematic substitution at the 4- and 5-positions of the triazole core is performed using parallel synthesis . In vitro screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria identifies lead compounds. ADME-Tox profiling (e.g., hepatic microsomal stability, cytotoxicity assays) prioritizes candidates for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
